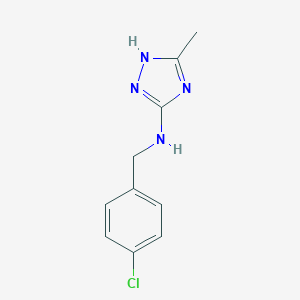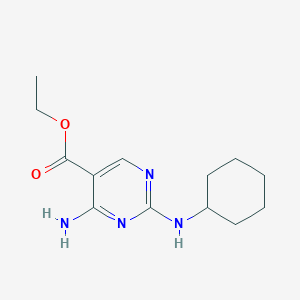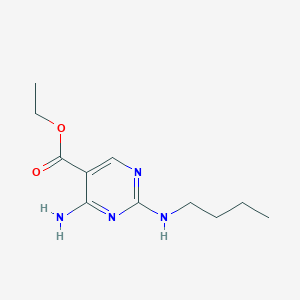
N-(4-chlorobenzyl)-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorobenzyl)-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine, also known as CBTMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-(4-chlorobenzyl)-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine is still not fully understood. However, studies have suggested that N-(4-chlorobenzyl)-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine may exert its biological activities through the inhibition of enzymes involved in cell wall synthesis, DNA replication, and protein synthesis.
Biochemical and Physiological Effects
N-(4-chlorobenzyl)-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine has been shown to exhibit various biochemical and physiological effects, including the inhibition of fungal and bacterial growth, the induction of apoptosis in cancer cells, and the enhancement of plant immunity against fungal pathogens. In addition, N-(4-chlorobenzyl)-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine has been shown to have low toxicity in mammalian cells, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(4-chlorobenzyl)-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine in lab experiments include its broad-spectrum activity against various microorganisms, its low toxicity in mammalian cells, and its potential for use in various applications. However, the limitations of using N-(4-chlorobenzyl)-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine include its limited solubility in water, which may affect its efficacy in certain applications, and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of N-(4-chlorobenzyl)-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine. One potential direction is the development of N-(4-chlorobenzyl)-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine-based therapeutics for the treatment of fungal and bacterial infections and cancer. Another potential direction is the optimization of N-(4-chlorobenzyl)-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine synthesis methods to improve its efficacy and reduce its cost. Additionally, the study of N-(4-chlorobenzyl)-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine's mechanism of action and its potential applications in material science and agriculture may lead to the development of new functional materials and crop protection strategies.
In conclusion, N-(4-chlorobenzyl)-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Further studies are needed to fully understand its mechanism of action and to optimize its synthesis methods for various applications.
Synthesemethoden
N-(4-chlorobenzyl)-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine can be synthesized through a multi-step process involving the reaction of 4-chlorobenzyl chloride with 5-methyl-4H-1,2,4-triazole-3-thiol, followed by subsequent reactions with sodium hydroxide and ammonium chloride. The final product is obtained through recrystallization and purification processes.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorobenzyl)-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, N-(4-chlorobenzyl)-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine has been shown to exhibit antifungal, antibacterial, and antitumor activities. In agriculture, N-(4-chlorobenzyl)-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine has been used as a fungicide to control plant diseases. In material science, N-(4-chlorobenzyl)-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine has been used as a building block for the synthesis of metal-organic frameworks and other functional materials.
Eigenschaften
Molekularformel |
C10H11ClN4 |
|---|---|
Molekulargewicht |
222.67 g/mol |
IUPAC-Name |
N-[(4-chlorophenyl)methyl]-5-methyl-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C10H11ClN4/c1-7-13-10(15-14-7)12-6-8-2-4-9(11)5-3-8/h2-5H,6H2,1H3,(H2,12,13,14,15) |
InChI-Schlüssel |
LRLRGEUDCHUSTB-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NN1)NCC2=CC=C(C=C2)Cl |
Kanonische SMILES |
CC1=NC(=NN1)NCC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B276531.png)
![3-(4-Bromophenyl)-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276532.png)
![3-[3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B276534.png)

![Ethyl 4-amino-2-[(2-phenylethyl)amino]-5-pyrimidinecarboxylate](/img/structure/B276538.png)



![2-Chloro-4-[(3-pyridylmethyl)amino]benzoic acid](/img/structure/B276546.png)
![4-[(3,4-Dimethoxybenzyl)amino]-3-methylbenzoic acid](/img/structure/B276547.png)
![2-Chloro-4-[(4-methylbenzyl)amino]benzoic acid](/img/structure/B276549.png)
![3-Methyl-4-[(4-methylbenzyl)amino]benzoic acid](/img/structure/B276550.png)
![1-{[2-({[5-(3-Chloro-2-methylphenyl)furan-2-yl]methyl}amino)ethyl]amino}propan-2-ol](/img/structure/B276553.png)
![2-({[5-(3-Chloro-2-methylphenyl)-2-furyl]methyl}amino)-1-phenylethanol](/img/structure/B276554.png)